N-(3-chloro-4-fluorophenyl)methanesulfonamide
Overview
Description
“N-(3-chloro-4-fluorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7ClFNO2S . It has a molecular weight of 223.65 . This compound is used for research and development purposes .
Synthesis Analysis
There is a paper that discusses an improved three-step process for the synthesis of a similar compound, gefitinib, from readily available starting material . The protocol is based on the synthesis, isolation, characterization of novel intermediates, and their application in the alkylation step for the synthesis of gefitinib .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 223.65 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Structural Studies and Synthesis :
- Nimesulide derivatives, including a compound similar to "N-(3-chloro-4-fluorophenyl)methanesulfonamide", have been synthesized and analyzed for their crystal structures using X-ray powder diffraction. These studies are crucial for understanding the molecular configuration and potential applications in various fields (Dey et al., 2015).
- Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrates their use as chemoselective N-acylation reagents, highlighting the importance of substitution patterns in chemical reactivity and potential pharmaceutical applications (Kondo et al., 2000).
Biological Activity :
- Methanesulfonamide derivatives, similar to "this compound", have been investigated for their potential as HMG-CoA reductase inhibitors, a key target in cholesterol-lowering therapies. These compounds show promise in the pharmaceutical industry for treating hypercholesterolemia (Watanabe et al., 1997).
- Certain thiophene-2-alkylsulfonamides, structurally related to "this compound", have been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammation and asthma. These findings open avenues for developing new anti-inflammatory and anti-asthmatic drugs (Beers et al., 1997).
Cancer Research :
- Methanesulfonamide derivatives, including compounds similar to "this compound", have been evaluated in clinical trials for their antitumor activity. For instance, Methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-, showed antitumor activity in ovarian carcinoma, suggesting potential applications in oncology (Von Hoff et al., 1978).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKJSSPSJJZUFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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